molecular formula C21H30O2 B125347 3-Hydroxy-5,7-pregnadien-20-one CAS No. 1158830-87-5

3-Hydroxy-5,7-pregnadien-20-one

Cat. No.: B125347
CAS No.: 1158830-87-5
M. Wt: 314.5 g/mol
InChI Key: QTVNPWWLYMFLEI-UIALTGQGSA-N
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Description

3-Hydroxy-5,7-pregnadien-20-one is a steroidal compound that belongs to the class of pregnadienes. It is known for its role as a precursor in the biosynthesis of equilin, a type of estrogen found in the urine of pregnant mares

Scientific Research Applications

3-Hydroxy-5,7-pregnadien-20-one has several applications in scientific research:

Future Directions

The future directions of research on 3-Hydroxy-5,7-pregnadien-20-one could involve further exploration of its biosynthesis, particularly in relation to its role as an equilin precursor in horse fetal gonad . Additionally, its potential applications in various fields could be investigated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,7-pregnadien-20-one typically involves the use of steroidal precursors. One common method includes the reaction of 3β-acetoxy-7α-bromo-pregn-5-en-20-one with tetrabutylammonium fluoride in tetrahydrofuran at 0-25°C, followed by treatment with potassium carbonate in tetrahydrofuran and methanol . This method yields 3β-pregna-5,7-dienol-20-one as a pale yellowish-beige solid with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,7-pregnadien-20-one undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.

    Reduction: This reaction can reduce the double bonds or the carbonyl group.

    Substitution: This reaction can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-keto-5,7-pregnadien-20-one, while reduction can yield 3-hydroxy-5,7-pregnadien-20-ol.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-5,7-androstadien-17-one: Another steroidal compound involved in estrogen biosynthesis.

    Equilin: A direct product of 3-Hydroxy-5,7-pregnadien-20-one, known for its estrogenic activity.

Uniqueness

This compound is unique due to its specific role as a precursor in the biosynthesis of equilin. Its structure and reactivity make it a valuable compound for studying steroidal biosynthesis and developing estrogen-related therapies .

Properties

IUPAC Name

1-[(3S,9S,10R,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVNPWWLYMFLEI-UIALTGQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81968-78-7
Record name 3-Hydroxy-5,7-pregnadien-20-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081968787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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